molecular formula C20H32N2O2 B5707758 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine

1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine

Cat. No. B5707758
M. Wt: 332.5 g/mol
InChI Key: OKCBXEDQFLYJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family. This compound has gained significant interest in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine is not fully understood. However, it has been suggested that the compound acts as a dopamine receptor antagonist, which may contribute to its antipsychotic properties. It has also been shown to modulate the activity of serotonin and norepinephrine receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. The compound has also been shown to affect the levels of various neurotransmitters and hormones, including cortisol, prolactin, and growth hormone.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit a range of pharmacological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can cause liver damage and other adverse effects, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine. One area of focus could be the development of new drugs based on the compound's pharmacological properties. Another area of interest could be investigating the compound's potential use in the treatment of other neurological and psychiatric disorders. Additionally, further research could be conducted to better understand the compound's mechanism of action and its effects on various physiological processes.

Synthesis Methods

The synthesis of 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine involves the reaction of 3,4-dimethoxybenzyl chloride with cycloheptylamine in the presence of sodium hydride. The resulting intermediate is then reacted with piperazine in the presence of triethylamine to yield the final product.

Scientific Research Applications

1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-cycloheptyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-23-19-10-9-17(15-20(19)24-2)16-21-11-13-22(14-12-21)18-7-5-3-4-6-8-18/h9-10,15,18H,3-8,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCBXEDQFLYJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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